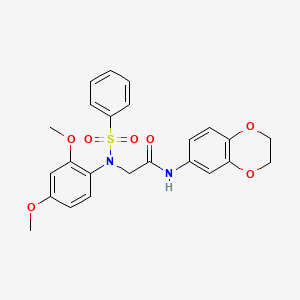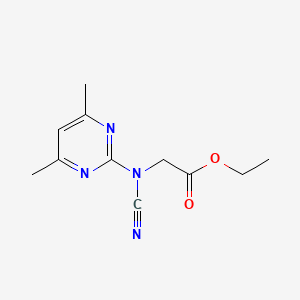
3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide
Overview
Description
3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide, also known as DPPB, is a chemical compound that has been used in scientific research for several years. DPPB has been found to have various biochemical and physiological effects and is used in many studies to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide involves its binding to the sigma-1 receptor. This binding leads to the activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation. This compound has also been found to modulate the activity of ion channels, including voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antinociceptive effects, which means it can reduce pain perception. This compound has also been found to have anxiolytic effects, which means it can reduce anxiety. Additionally, this compound has been shown to have neuroprotective effects, which means it can protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide. One direction is to further understand its mechanism of action, including its effects on ion channels and signaling pathways. Another direction is to investigate its potential therapeutic applications, including its use in the treatment of pain, anxiety, and neurodegenerative diseases. Additionally, future research could focus on developing new compounds based on the structure of this compound that have improved solubility and selectivity for the sigma-1 receptor.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for several years. It has various biochemical and physiological effects and is used in many studies to understand its mechanism of action. This compound has potential therapeutic applications and future research could focus on developing new compounds based on its structure.
Scientific Research Applications
3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection. This compound has also been used in studies to understand the role of sigma-1 receptors in drug addiction and withdrawal.
properties
IUPAC Name |
3,5-dimethyl-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-7-19-8-5-16(6-9-19)18-17(20)15-11-13(2)10-14(3)12-15/h10-12,16H,4-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQCLDPAGSUUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,6-trichloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B4741505.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4741512.png)
![1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4741522.png)
![8,9-dimethyl-7-(4-methylphenyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4741523.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4741550.png)
![N-(3,4-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4741560.png)

![1-[4-(4-tert-butylphenoxy)butyl]piperidine](/img/structure/B4741566.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4741571.png)
![N-1H-indazol-6-yl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741579.png)



![2-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4741612.png)